胍,1-(4,6-二甲基-2-嘧啶基)-3-(对-氟苯基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

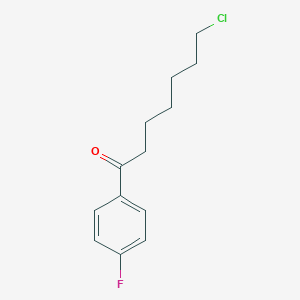

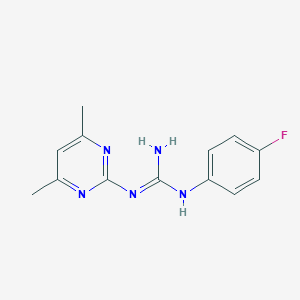

The compound "GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)-" is a pyrimidine derivative that is of interest due to its potential biological activity. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Guanidine is a group derived from the compound guanidine, which is a strong organic base. The combination of these structures may lead to compounds with significant biological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the reaction of guanidine with 2-alken-1-ones to yield dihydropyrimidinimines, which upon dehydrogenation form 2-pyrimidinamines . Another method includes the tandem regioselective heterocyclization of 1,3-diynes with guanidine, followed by selective oxidation to produce carbonyl 2-amino-pyrimidines . These synthetic routes provide a way to introduce various substituents into the pyrimidine ring, which can significantly alter the chemical and biological properties of the resulting compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide range of compounds. For instance, the introduction of guanidino groups at the 6-position of the pyrimidine ring leads to derivatives with potential biological interest . The molecular structure is crucial as it determines the compound's reactivity, coordination ability with metals, and potential interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including condensation, cycloaddition, and ene reactions, depending on the substituents and reaction conditions . These reactions can lead to the formation of complex structures such as guanines and pteridinones, which are important in the field of medicinal chemistry. The reactivity of these compounds is also influenced by the presence of electron-withdrawing or electron-donating groups on the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the introduction of guanidino groups can enhance the compound's ability to form chelates with metal ions such as Pd(II), Pt(II), and Rh(III) . These chelates have been characterized by various techniques, including analytical, magnetic, and spectral characterization, which provide insights into their structure and bonding . The coordination of the pyrimidine derivatives with metal ions suggests potential applications in the field of bioinorganic chemistry.

科学研究应用

药物化学和药理学

胍衍生物由于其生物活性而在各种疾病中表现出显着的治疗潜力。Sa̧czewski 和 Balewski (2009) 讨论了胍化合物的药理特性和治疗用途,强调了它们在设计中枢神经系统疾病药物、抗炎剂、化疗剂等方面的作用 (Sa̧czewski 和 Balewski,2009)。Rauf、Imtiaz-ud-Din 和 Badshah (2014) 进一步强调了胍衍生物在药物化学中的作用,展示了它们作为神经退行性治疗方案的潜力,以及其他应用 (Rauf、Imtiaz-ud-Din 和 Badshah,2014)。

抗菌和抗真菌应用

含胍的化合物以其抗菌和抗真菌特性而著称。Baugh (2022) 综述了含有胍基的抗真菌剂的文献,详细说明了它们对人类相关真菌病原体的功效 (Baugh,2022)。

合成和化学性质

胍衍生物的合成和改性对于探索它们的治疗和生物活性至关重要。Rosales-Hernández 等人 (2022) 讨论了 2-胍基苯并唑的合成方法,突出了它们在药物化学中的潜力 (Rosales-Hernández 等人,2022)。

环境和安全考虑

胍化合物的环境影响和安全性也令人担忧。Qu (2020) 强调需要关注胍消毒剂引起的肺损伤,强调了解其健康影响的重要性 (Qu,2020)。

属性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOLTKGSYIFEBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166823 |

Source

|

| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)- | |

CAS RN |

16018-65-8 |

Source

|

| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)